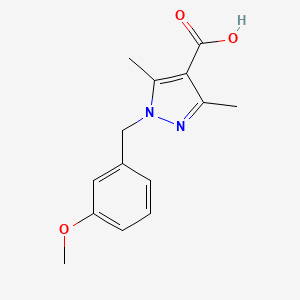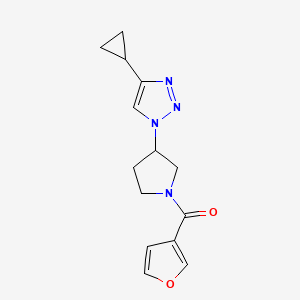![molecular formula C18H26N4O2 B2356710 2-Methyl-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyridine CAS No. 2379984-44-6](/img/structure/B2356710.png)
2-Methyl-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyridine is a complex organic compound that features a combination of heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyridine typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Moiety: This step involves the functionalization of the piperidine ring with a pyridine derivative.
Formation of the Oxadiazole Ring: This is typically done through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyridine moieties.
Reduction: Reduction reactions can be used to modify the functional groups attached to the heterocyclic rings.
Substitution: Various substitution reactions can be performed on the pyridine and oxadiazole rings to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups such as halides, amines, or ethers.
科学研究应用
2-Methyl-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting specific biological pathways.
Materials Science: Its unique chemical structure makes it a candidate for the development of new materials with specific properties.
作用机制
The mechanism of action of 2-Methyl-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
相似化合物的比较
Similar Compounds
2-Methylpyridine Derivatives: Compounds with similar pyridine moieties.
Piperidine Derivatives: Compounds featuring the piperidine ring.
Oxadiazole Derivatives: Compounds with the oxadiazole ring structure.
Uniqueness
What sets 2-Methyl-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyridine apart is the combination of these three distinct moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
属性
IUPAC Name |
5-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-13(2)18-20-17(24-21-18)11-22-8-4-5-15(10-22)12-23-16-6-7-19-14(3)9-16/h6-7,9,13,15H,4-5,8,10-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLHHTJOBSJLAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)CC3=NC(=NO3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione](/img/structure/B2356630.png)






![5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline](/img/structure/B2356644.png)
![(E)-N'-[5-(4-hydroxy-3,5-dimethylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2356646.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2356648.png)

![(3E)-3-{[(2-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2356650.png)
